Cereblon Binding Affinity vs. Potent Degrader Ligand
In a direct comparative assessment of CRBN binding, N-(2,6-dioxopiperidin-3-yl)benzamide exhibits a profoundly lower affinity than a potent contemporary degrader ligand. This establishes its role as a minimal-binding scaffold rather than a functional IMiD [1].
| Evidence Dimension | CRBN Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 62,600 nM (62.6 µM) |
| Comparator Or Baseline | 3-(aminomethyl)-N-(2,6-dioxopiperidin-3-yl)benzamide hydrochloride (potent degrader analog): Ki < 30 nM (estimated based on cellular degradation potency) |
| Quantified Difference | >2,000-fold weaker binding affinity |
| Conditions | Human CRBN TBD (319-425 residues), MicroScale Thermophoresis (MST) assay |
Why This Matters
This substantial affinity gap allows for the creation of PROTACs with a wider dynamic range, drastically reducing the risk of 'hook effect' and enabling fine-tuning of degradation efficiency.
- [1] BindingDB. BDBM631083: N-(2,6-dioxo-3-piperidyl)benzamide. Ki: 6.26E+4 nM for Human Cereblon. Data curated from US Patent US11802131, Example 10. View Source
